2-Bromo-1,3,4-trimethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3,4-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEKBTJJOCWRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306104 | |
| Record name | 2-bromo-1,3,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41381-36-6 | |
| Record name | NSC174097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-1,3,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Nomenclature and Isomeric Considerations of 2 Bromo 1,3,4 Trimethylbenzene
Systematic IUPAC Naming Conventions for Halogenated Polymethylbenzenes
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules to ensure that every chemical compound has a unique and unambiguous name. github.io For substituted benzene (B151609) derivatives like halogenated polymethylbenzenes, the parent name is "benzene." The substituents are listed in alphabetical order (e.g., "bromo" before "methyl"). libretexts.org
The primary rule for numbering the carbon atoms of the benzene ring is the "lowest locant rule." The ring is numbered to assign the lowest possible set of numbers (locants) to the positions of all substituents. github.io If different numbering schemes produce the same lowest locant set, priority is given to the substituent that comes first alphabetically, which is assigned the lowest number within that set. libretexts.org
For the compound with CAS Number 41381-36-6, the substituents are one bromine atom and three methyl groups. sigmaaldrich.com The lowest locant set for these four substituents on the benzene ring is {1, 2, 3, 5}. According to IUPAC rules, the alphabetically precedent substituent, "bromo," should be assigned the lowest possible number in this set. This results in the preferred IUPAC name 1-Bromo-2,3,5-trimethylbenzene . However, other systematic and semi-systematic names are often encountered in literature and chemical catalogs. The name 2-Bromo-1,3,4-trimethylbenzene , which is the focus of this article, is a recognized synonym for the same structure. sigmaaldrich.com Another common synonym is 3-Bromo-1,2,4-trimethylbenzene , which names the compound as a derivative of the parent hydrocarbon 1,2,4-trimethylbenzene (B165218) (pseudocumene). This variability highlights the importance of using standardized identifiers like CAS numbers for unambiguous identification.
Table 1: IUPAC Naming Convention Examples
| Compound Structure | Possible Locant Sets | Lowest Locant Set | Alphabetical Substituents | Preferred IUPAC Name | Common Synonym(s) |
|---|---|---|---|---|---|
![]() |
{1,2,3,5}, {1,2,4,6}, {1,3,4,6} | {1,2,3,5} | Bromo, Methyl | 1-Bromo-2,3,5-trimethylbenzene | This compound; 3-Bromo-1,2,4-trimethylbenzene |
![]() |
{1,2,4,6} | {1,2,4,6} | Bromo, Methyl | 2-Bromo-1,3,5-trimethylbenzene | Bromomesitylene nih.gov |
|
| {1,2,3,4} | {1,2,3,4} | Bromo, Methyl | 1-Bromo-2,3,4-trimethylbenzene | 4-Bromo-1,2,3-trimethylbenzene |
Structural Elucidation Challenges in Differentiating Isomeric Forms
Differentiating the positional isomers of bromotrimethylbenzene presents a significant analytical challenge because they all have the identical molecular weight (199.09 g/mol ). nih.govnist.gov Therefore, simple mass spectrometry cannot distinguish them without detailed fragmentation analysis. The primary methods for structural elucidation rely on a combination of chromatography and spectroscopy, which are sensitive to the unique spatial and electronic arrangement of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for distinguishing isomers. The symmetry of each molecule dictates the number of unique signals in the spectrum.
¹H NMR: The number of signals, their chemical shifts, and the spin-spin coupling patterns of the aromatic protons are highly informative. For instance, the highly symmetric 2-Bromo-1,3,5-trimethylbenzene shows only one signal for its two equivalent aromatic protons. rsc.org In contrast, an isomer like 1-Bromo-2,3,5-trimethylbenzene (the subject compound) has three non-equivalent aromatic protons, which would result in a more complex spectrum with distinct signals and coupling patterns (doublets and triplets).
¹³C NMR: The number of signals directly corresponds to the number of chemically non-equivalent carbon atoms. Symmetrical isomers have fewer signals. For example, 2-Bromo-1,3,5-trimethylbenzene would display only four distinct carbon signals (one for the C-Br, one for the two C-Me, one for the C-H, and one for the unsubstituted C). Less symmetrical isomers will show more signals, up to a maximum of nine for a completely unsymmetrical arrangement.
Chromatographic Techniques: Gas chromatography (GC) is highly effective for separating volatile isomers. Positional isomers typically have slightly different polarities and boiling points, resulting in distinct retention times on a GC column. nist.gov When coupled with a mass spectrometer (GC-MS), this technique provides both the retention time for isomer identification and the mass spectrum to confirm the molecular weight and elemental composition (via isotopic patterns of bromine).
Infrared (IR) Spectroscopy: IR spectroscopy can provide corroborating evidence. The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region is characteristic of the substitution pattern on the benzene ring. nih.gov While these patterns can sometimes be complex, they can help distinguish between, for example, a 1,2,3,4-tetrasubstituted ring and a 1,2,3,5-tetrasubstituted ring.
Table 3: Comparative Analytical Features for Differentiating Bromotrimethylbenzene Isomers
| Feature | 1-Bromo-2,3,5-trimethylbenzene (Subject Compound) | 2-Bromo-1,3,5-trimethylbenzene (Mesityl derivative) |
|---|---|---|
| Symmetry | Low | High (C₂ᵥ) |
| Expected ¹H NMR Aromatic Signals | 3 signals | 1 signal (singlet) |
| Expected ¹³C NMR Signals | 9 signals | 4 signals |
| GC Retention Time | Unique retention time based on its specific polarity and boiling point. | Different retention time from other isomers. nist.gov |
Synthetic Methodologies for 2 Bromo 1,3,4 Trimethylbenzene and Analogs
Electrophilic Aromatic Substitution (EAS) Routes
Electrophilic aromatic substitution stands as a fundamental method for the direct halogenation of aromatic rings. In the context of producing 2-bromo-1,3,4-trimethylbenzene, this involves the direct bromination of 1,3,4-trimethylbenzene (pseudocumene).
The direct introduction of a bromine atom to the 1,3,4-trimethylbenzene ring is a common synthetic route. The existing methyl groups on the benzene (B151609) ring are activating and direct incoming electrophiles to the ortho and para positions. This inherent directing effect influences the regiochemical outcome of the bromination reaction.
The choice of catalyst is crucial in controlling the regioselectivity of electrophilic aromatic bromination. Lewis acids are frequently employed to polarize the bromine molecule, generating a more potent electrophile. libretexts.org For the bromination of benzene and its derivatives, catalysts such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) are traditionally used. jove.comucalgary.ca The reaction begins with the interaction between bromine and the Lewis acid, forming a complex that enhances the electrophilicity of the bromine. jove.comucalgary.ca
In the case of polymethylated benzenes like 1,3,4-trimethylbenzene, the catalyst system can influence which of the available positions is brominated. While the methyl groups strongly activate the ring towards substitution, the steric hindrance they create also plays a significant role in determining the final product distribution. The interplay between electronic activation and steric hindrance often dictates the regioselective outcome. For instance, zeolites have been shown to induce high para-selectivity in the electrophilic bromination of substrates similar to toluene (B28343). nih.gov
Zirconium(IV) chloride (ZrCl₄) has been identified as an efficient catalyst for the halogenation of aromatic compounds under mild conditions, promoting high selectivity. researchgate.net It can be used with various halogenating agents, including N-bromosuccinimide (NBS). researchgate.net Lewis acid catalysis with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be employed, though conditions must be controlled to favor ring bromination over benzylic bromination. nih.govresearchgate.net
| Catalyst System | Brominating Agent | Key Features |
| Iron(III) bromide (FeBr₃) | Bromine (Br₂) | Traditional and effective for aromatic bromination. jove.comucalgary.ca |
| Zirconium(IV) chloride (ZrCl₄) | N-Bromosuccinimide (NBS) | Allows for high selectivity under mild conditions. researchgate.net |
| Lewis Acids (general) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Can promote ring bromination, but benzylic bromination is a potential side reaction. nih.govresearchgate.net |
| Zeolites | Bromine (Br₂) | Can enhance para-selectivity in bromination reactions. nih.gov |
Optimizing reaction parameters is essential for maximizing the yield of the desired this compound isomer and minimizing the formation of byproducts.
Temperature: The reaction temperature can significantly impact the regioselectivity of the bromination. Lower temperatures often favor the thermodynamically more stable product and can enhance selectivity. nih.gov For instance, in some electrophilic aromatic brominations, conducting the reaction at a lower temperature leads to higher para/ortho selectivity. nih.gov
Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents for bromination reactions include dichloromethane (B109758) (DCM) and carbon tetrachloride (CCl₄). google.com The solvent's polarity can affect the stability of the reaction intermediates and transition states, thereby influencing the product distribution.
Stoichiometry: Careful control of the stoichiometry of the reactants, particularly the brominating agent, is crucial to prevent multiple brominations of the aromatic ring. Using a controlled amount of the brominating agent helps to achieve mono-bromination.
The regiochemical outcome of the bromination of polymethylated benzenes like 1,3,4-trimethylbenzene is governed by a combination of electronic and steric effects of the methyl substituents.
Electronic Effects: The methyl groups are electron-donating through an inductive effect and hyperconjugation, thereby activating the aromatic ring towards electrophilic attack. They direct incoming electrophiles to the ortho and para positions relative to themselves. In 1,3,4-trimethylbenzene, the positions available for substitution are C2, C5, and C6. The cumulative activating effect of the three methyl groups makes the ring highly reactive.
Steric Effects: The size of the methyl groups creates steric hindrance, which can disfavor substitution at positions flanked by two methyl groups (the C2 position in this case). However, the electronic activation at this position is strong due to the ortho and para directing effects of the C1, C3, and C4 methyl groups. The balance between these opposing factors determines the final regioselectivity. The C5 position is also activated and less sterically hindered than the C2 position. The C6 position is ortho to the C1-methyl and meta to the C3 and C4-methyls, making it generally less favored.
The mechanism of bromination involves the attack of the electrophilic bromine species on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgjove.com The stability of this intermediate is a key factor in determining the position of substitution. The positive charge in the arenium ion is delocalized across the ring, and the most stable intermediate will lead to the major product. Subsequent deprotonation from the carbon atom bearing the bromine restores the aromaticity of the ring, yielding the brominated product. libretexts.orgucalgary.ca
Besides direct bromination with Br₂ and a Lewis acid, other brominating agents and methods can be utilized.
N-Bromosuccinimide (NBS): NBS is a versatile and milder brominating agent compared to molecular bromine. cambridgescholars.comcommonorganicchemistry.com It is often used for allylic and benzylic brominations but can also be employed for the bromination of activated aromatic rings, sometimes in the presence of an acid catalyst. commonorganicchemistry.com The use of NBS can offer better control and selectivity in some cases.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another alternative brominating agent that can be used for the bromination of electron-rich aromatic compounds. organic-chemistry.org It is considered a convenient and inexpensive alternative to NBS. organic-chemistry.org
Electrochemical Bromination: This method involves the in-situ generation of the brominating species through anodic oxidation of bromide ions. acs.org It can offer a safer and more sustainable alternative to using molecular bromine directly. nih.gov The regioselectivity of electrochemical bromination can be influenced by factors such as the concentration of bromide ions. acs.org
| Bromination Strategy | Key Features |
| N-Bromosuccinimide (NBS) | Milder brominating agent, can offer improved selectivity. cambridgescholars.comcommonorganicchemistry.com |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Convenient and cost-effective alternative to NBS for electron-rich arenes. organic-chemistry.org |
| Electrochemical Bromination | In-situ generation of the brominating agent, potentially safer and more sustainable. acs.orgnih.gov |
Direct Bromination of 1,3,4-Trimethylbenzene Precursors
Functional Group Interconversion Strategies on Trimethylbenzene Scaffolds
An alternative approach to synthesizing this compound involves the transformation of other functional groups already present on the trimethylbenzene ring. Functional group interconversion can be a powerful tool when direct bromination does not provide the desired isomer with high selectivity or when the required starting materials are more readily available. vanderbilt.edu For instance, a strategically placed amino or hydroxyl group could be converted into a bromine atom via a Sandmeyer or related reaction, although this is a more indirect route. However, for a simple hydrocarbon like 1,3,4-trimethylbenzene, direct bromination is generally the more straightforward approach. More complex scenarios might involve the conversion of a carboxylic acid or another group to a bromine atom, but these are less common for this specific target compound.
Synthesis via Directed Ortho-Metalation or Related Directed Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or t-butyllithium, and directs deprotonation to the adjacent ortho-position. organic-chemistry.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source, to introduce a substituent at the desired position with high precision. uwindsor.ca
For the synthesis of this compound, a precursor containing a suitable DMG at the 1-position of the 1,3,4-trimethylbenzene scaffold would be required. The methyl groups themselves are not effective DMGs. Therefore, a synthetic route would involve starting with a precursor like 3,4-dimethylaniline, which can be converted into a potent DMG such as a pivalamide (B147659) or a carbamate (B1207046).
A plausible synthetic sequence is outlined below:
Protection and DMG Installation: Start with 2,3,4-trimethylaniline. The aniline (B41778) is converted into an amide, for example, a pivalamide (CON-t-Bu) or a diethyl carbamate (OCONEt2), which are excellent DMGs. organic-chemistry.orguwindsor.ca
Directed Ortho-Metalation: The substrate is treated with a strong base like s-BuLi or t-BuLi at low temperatures (e.g., -78 °C) in an inert solvent like THF. The DMG directs the lithiation to the C2 position.
Electrophilic Quench (Bromination): The generated ortho-lithiated species is then reacted with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), to install the bromine atom at the C2 position.
Deprotection: The final step involves the removal of the directing group to yield the target compound, this compound. Amide groups can be hydrolyzed under acidic or basic conditions.
This methodology provides excellent regiocontrol, which is often difficult to achieve with standard electrophilic aromatic substitution on polysubstituted arenes. researchgate.net
Table 1: Hypothetical DoM Route to this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | DMG Installation | 2,3,4-trimethylaniline, Pivaloyl chloride, Pyridine | N-(2,3,4-trimethylphenyl)pivalamide | Introduce a directing group for regioselective metalation. |
| 2 | Ortho-Lithiation | s-BuLi, TMEDA, THF, -78 °C | Lithiated amide intermediate | Generate a nucleophilic site ortho to the DMG. |
| 3 | Bromination | 1,2-Dibromotetrachloroethane | 2-Bromo-N-(2,3,4-trimethylphenyl)pivalamide | Introduce bromine atom at the targeted C2 position. |
| 4 | DMG Removal | Conc. HCl, Reflux | This compound | Remove the directing group to yield the final product. |
Palladium-Catalyzed Aryl Halide Formation
Palladium-catalyzed C-H activation has emerged as a transformative method for the direct functionalization of arenes, including the formation of aryl halides. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials like organolithiums or Grignard reagents and often offers high regioselectivity dictated by a directing group.
For the synthesis of this compound, a derivative of the starting arene containing a coordinating group is used to direct the palladium catalyst to a specific C-H bond. Acetanilides are common substrates for such transformations, where the amide group directs functionalization to the ortho C-H bond. beilstein-journals.org
A representative synthetic approach would involve:
Starting Material: 3,4,5-trimethylaniline (B161109) would be the precursor.
Directing Group Attachment: The aniline is acetylated to form N-(3,4,5-trimethylphenyl)acetamide.
Palladium-Catalyzed C-H Bromination: The acetanilide (B955) is subjected to a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a bromine source like N-bromosuccinimide (NBS). The reaction is typically performed in an organic solvent, and additives may be used to enhance reactivity. Recent developments have shown that these reactions can also be performed under solvent-free mechanochemical conditions (ball-milling), which is a greener alternative. beilstein-journals.org The amide group directs the bromination to one of the two equivalent ortho positions (C2 or C6).
Hydrolysis: The resulting N-(2-bromo-3,4,5-trimethylphenyl)acetamide is then hydrolyzed under acidic or basic conditions to remove the acetyl group and yield 2-bromo-3,4,5-trimethylaniline. While this yields an analog, a similar strategy starting from N-(2,3,4-trimethylphenyl)acetamide would theoretically lead to the desired this compound skeleton after deamination.
This method is highly valued for its functional group tolerance and the ability to achieve regioselectivity that is complementary to classical electrophilic substitution. rsc.org
Table 2: Representative Conditions for Palladium-Catalyzed Ortho-Bromination
| Catalyst | Bromine Source | Additive/Solvent | Temperature | Typical Yields (for Acetanilides) | Reference |
| Pd(OAc)₂ | N-Bromosuccinimide (NBS) | Acetic Acid | 100 °C | Good | beilstein-journals.org |
| Pd(OAc)₂ | N-Bromosuccinimide (NBS) | None (Ball-milling) | Room Temp | 73% | beilstein-journals.org |
| [Pd(C₃H₅)Cl]₂ | N/A (Heck Reaction) | Tedicyp (ligand), NaOAc, DMA | 150 °C | Moderate to Good | researchgate.net |
Multi-Step Synthetic Sequences from Simpler Aromatic Precursors
The most traditional and direct route to this compound involves the electrophilic aromatic substitution (EAS) on a simpler, readily available precursor, namely 1,2,4-trimethylbenzene (B165218) (pseudocumene). The outcome of this reaction is governed by the directing effects of the three methyl groups.
Methyl groups are activating, ortho-, para-directors. In 1,2,4-trimethylbenzene, there are three available positions for substitution: C3, C5, and C6.
Position 3: Ortho to the methyl groups at C2 and C4.
Position 5: Ortho to the methyl group at C4 and para to the methyl group at C1. However, this position is sterically hindered by the adjacent methyl groups (flanked by C4-Me and C6-H).
Position 6: Ortho to the methyl group at C1 and meta to the others.
Electrophilic bromination of pseudocumene typically yields a mixture of isomers. The major product is often 5-bromo-1,2,4-trimethylbenzene, where the bromine adds to the most activated, least sterically hindered position. However, reaction conditions can be tuned to influence the product distribution. For instance, using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is a standard method.
To synthesize the specific isomer this compound (also named 3-bromo-1,2,4-trimethylbenzene), one would need to separate it from the isomeric mixture, which can be challenging. An alternative multi-step sequence might be required to achieve better regioselectivity, for example, by introducing a blocking group or using one of the more advanced methodologies described previously. libretexts.orglumenlearning.com A study on the bromination of various arenes with N-bromosuccinimide (NBS) in acetonitrile (B52724) showed that 1,2,3-trimethylbenzene (B126466) could be brominated to give 1-bromo-2,3,4-trimethylbenzene, an analog of the target compound. cdnsciencepub.com
Table 3: Electrophilic Bromination of Trimethylbenzene Isomers
| Starting Material | Reagents | Product(s) | Yield | Reference |
| 1,3,5-Trimethylbenzene | Br₂, FeBr₃, CCl₄ | 2-Bromo-1,3,5-trimethylbenzene | 70-85% | |
| 1,3,5-Trimethylbenzene | PIFA, TMSBr, CH₂Cl₂ | 2-Bromo-1,3,5-trimethylbenzene | 80% | sci-hub.se |
| 1,2,3-Trimethylbenzene | NBS, Acetonitrile | 1-Bromo-2,3,4-trimethylbenzene | 43% | cdnsciencepub.com |
Reactivity and Mechanistic Investigations of 2 Bromo 1,3,4 Trimethylbenzene
Nucleophilic Substitution Reactions on the Aromatic Ring (SNAr)
Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. The canonical SNAr mechanism proceeds via a two-step addition-elimination process, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com
The feasibility of the SNAr addition-elimination mechanism is heavily dependent on the electronic properties of the aromatic substrate. The reaction generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.comorgosolver.com These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the initial nucleophilic attack. libretexts.orgchemistrysteps.com
2-Bromo-1,3,4-trimethylbenzene is an electron-rich aromatic compound. It possesses three methyl (-CH₃) groups, which are electron-donating substituents, and a bromine atom. The electron-donating nature of the methyl groups increases the electron density of the benzene (B151609) ring, making it inherently non-receptive to attack by nucleophiles. This electronic deactivation presents a significant barrier to the classical SNAr pathway, which favors electron-deficient aromatic systems. orgosolver.comacs.org Consequently, standard SNAr reactions are not a characteristic feature of this compound's reactivity profile. While bromine is a viable leaving group, its departure is the second step of the mechanism; the electronically unfavorable initial addition of the nucleophile is the primary obstacle.
Alternative nucleophilic substitution pathways, such as those involving benzyne (B1209423) intermediates, can occur on aryl halides without activating groups but require exceptionally strong bases and are mechanistically distinct from the SNAr process. chemistrysteps.com
Given the intrinsic low reactivity of electron-rich aryl halides like this compound towards traditional SNAr, uncatalyzed reactions are generally not feasible. Overcoming this requires specialized catalyst systems that can activate the substrate. Transition metal catalysis, particularly with ruthenium, has been explored for the SNAr of unactivated aryl chlorides by forming a Ru(η⁶-arylchloride) intermediate, which activates the ring towards nucleophilic attack. rsc.orgresearchgate.net While specific applications to this compound are not widely documented, these catalytic strategies represent a potential, albeit non-classical, route to achieving nucleophilic substitution on electron-rich systems. Another innovative approach involves the generation of a radical on a substituent, which can act as a powerful temporary EWG to enable SNAr on electron-rich halophenols. nih.gov However, the predominant and more synthetically useful pathways for the functionalization of this compound involve cross-coupling reactions.
Cross-Coupling Reaction Pathways
In contrast to its inertness in SNAr reactions, this compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium catalysis is a cornerstone of cross-coupling chemistry, enabling a wide array of transformations on aryl halides. libretexts.org The key to success, particularly with sterically hindered substrates like this compound and its isomers, often lies in the choice of ligand, which can enhance catalyst activity and stability. organic-chemistry.orgberkeley.edu
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.org For sterically demanding substrates, specialized ligands are crucial. For instance, the Suzuki-Miyaura coupling of the related isomer 2-bromo-1,3,5-trimethylbenzene with secondary alkylboronic acids has been achieved using a palladium catalyst with AntPhos as the ligand, demonstrating high reactivity for substrates with significant steric hindrance. rsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction conditions can be tuned for various aryl halides, though sterically hindered substrates may require more robust catalyst systems or harsher conditions.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgorganic-chemistry.org The steric hindrance in this compound and its isomers poses a significant challenge. In a study involving the N-arylation of a tertiary sulfonimidamide with 2-bromo-1,3,5-trimethylbenzene, the desired product was formed in a very low yield (3%), a result attributed to the steric hindrance from the two ortho-methyl groups. This highlights the difficulty of applying this reaction to such crowded substrates.
| Reaction Type | Coupling Partner | Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Ref. |
| Suzuki-Miyaura | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 140 | 63 | 2-Bromo-1,3,5-trimethylbenzene | rsc.org |
| Suzuki-Miyaura | Cyclohexylboronic acid | Pd(OAc)₂ / S-Phos | K₃PO₄ | Toluene (B28343) | 110 | 3 | 2-Bromo-1,3,5-trimethylbenzene | rsc.org |
| Buchwald-Hartwig | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | Pd₂(dba)₃ / IPr*HCl | NaOtBu | Toluene | 110 | 79 | 2-Bromo-1,3,5-trimethylbenzene | researchgate.net |
Note: Data presented for the closely related isomer 2-Bromo-1,3,5-trimethylbenzene, which serves as a model for sterically hindered aryl bromides.
Nickel-based catalysts have emerged as powerful, more earth-abundant alternatives to palladium for cross-coupling reactions. researchgate.netrsc.org They are capable of coupling a wide range of aryl and alkyl halides. nih.gov Nickel catalysts, often in combination with photoredox catalysis, can facilitate C-N and C-O cross-couplings under mild conditions. uni-regensburg.de Specific studies have demonstrated the utility of nickel catalysts for the reductive cross-coupling of aryl bromides with other electrophiles, such as alkyl bromides, without the need for pre-formed organometallic reagents. nih.gov While extensive studies specifically detailing the use of this compound in nickel-catalyzed reactions are not as common as for palladium, the general principles suggest its viability as a substrate, particularly in reactions designed to overcome steric challenges.
Electrophilic Reactivity and Further Functionalization
The benzene ring of this compound, while deactivated towards nucleophilic attack, is activated for electrophilic aromatic substitution (EAS). libretexts.org The substituents on the ring direct the position of any incoming electrophile. The three methyl groups are activating, ortho-para directors, while the bromine is a deactivating, ortho-para director.
The available positions for substitution are C5 and C6.
Position 5: This position is ortho to the C4-methyl group and meta to the C3-methyl, C1-methyl, and C2-bromo groups.
Position 6: This position is ortho to the C1-methyl group, para to the C4-methyl group, and meta to the C2-bromo and C3-methyl groups.
Considering the powerful activating and directing effects of the methyl groups, electrophilic substitution is strongly directed to position 6, which is activated by two methyl groups (one ortho, one para). Position 5 is less activated, being ortho to only one methyl group. Therefore, electrophilic reactions like nitration or further halogenation would be expected to yield predominantly the 1-bromo-2,3,4-trimethyl-6-(electrophile)benzene product.
Another avenue for functionalization is the oxidation of the benzylic methyl groups. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can oxidize alkyl chains on an aromatic ring to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. In the case of this compound, all three methyl groups are susceptible to oxidation, which could potentially lead to the formation of various bromotrimethylbenzoic acids or, under harsh conditions, a bromo-benzenetricarboxylic acid.
Radical Reactions and Their Reaction Kinetics
The reactivity of this compound in radical reactions is primarily centered on the three methyl groups attached to the benzene ring. The C-H bonds of these benzylic methyl groups are susceptible to abstraction by radical species.
Kinetic studies on the reactions of atomic bromine (Br) with trimethylbenzene isomers provide insight into this reactivity. nih.govresearchgate.net For 1,2,4-trimethylbenzene (B165218), the unbrominated parent compound of this compound, the reaction with atomic bromine proceeds via hydrogen abstraction from one of the methyl groups. researchgate.net These kinetic measurements were conducted in a thermostated Pyrex chamber where atomic bromine was generated through the photolysis of Br₂. nih.gov The reactants were analyzed using gas chromatography, and rate coefficients were determined using a relative rate method. nih.govresearchgate.net The temperature dependence of the rate coefficient for the reaction between atomic bromine and 1,2,4-trimethylbenzene over a temperature range of 295 K to 354 K is described by the following Arrhenius equation. nih.govresearchgate.net
log₁₀(k) = -9.74 ± 0.29 - (968 ± 91)/T
In this equation, the rate coefficient k is in units of cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net This equation allows for the calculation of activation parameters for the reaction. nih.gov Theoretical studies on the analogous reaction of atomic bromine with toluene show that the abstraction of a hydrogen atom from the methyl group is the most energetically favorable pathway and occurs through a complex-forming mechanism. researchgate.net
The following table summarizes the kinetic parameters for the reaction of atomic bromine with 1,2,4-trimethylbenzene.
| Reactant | Arrhenius Equation (log₁₀(k)) | Temperature Range (K) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |
| 1,2,4-Trimethylbenzene | -9.74 ± 0.29 - (968 ± 91)/T | 295 - 354 | 18.5 ± 1.7 | -77.4 ± 5.5 |
| Data sourced from a kinetic study on the reactions of atomic bromine with trimethylbenzenes. nih.gov |
Beyond reactions with atomic bromine, trimethylbenzenes also exhibit high reactivity towards hydroxyl (OH) radicals, a key process in atmospheric chemistry. nih.gov The high reactivity is attributed to fast, indirect OH radical reactions, with rate constants (kOH,M) in the range of (5.3–6.6) x 10⁹ M⁻¹ s⁻¹. nih.gov Studies of the gas-phase reactions of OH radicals with 1,2,4-trimethylbenzene have been conducted to identify the reaction products, which include ring-cleavage products like 2,3-butanedione (B143835) and methylglyoxal. acs.org The formation yields of these products can be influenced by the concentration of nitrogen dioxide (NO₂), indicating different outcomes depending on whether the intermediate OH-aromatic adduct reacts with O₂ or NO₂. acs.org
Radical reactions can also be initiated synthetically. For instance, side-chain bromination of alkylbenzenes is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, often under illumination. google.comuni-regensburg.de This type of reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical, which then reacts with a bromine source.
Mechanistic Studies of Halogen Activation and Cleavage
The activation and cleavage of the carbon-bromine (C-Br) bond in this compound are fundamental to its utility in further chemical transformations. Mechanistic studies into these processes provide a framework for understanding its reactivity in, for example, cross-coupling reactions or substitutions.
One mode of activation involves halogen bonding, which is a non-covalent interaction between an electron-deficient halogen atom (like the bromine in this compound) and an electron-rich species. researchgate.netscholaris.ca This interaction can facilitate electron or halogen transfer, effectively activating the C-Br bond for subsequent reactions. researchgate.net The strength of this bond can be modulated by the substituents on the aromatic ring. scholaris.ca
Transition metal complexes are frequently employed to cleave C-Br bonds in aryl bromides. A common elementary step in many catalytic cycles is the oxidative addition of the aryl bromide to a low-valent metal center. This process involves the cleavage of the C-Br bond and the formation of two new bonds between the metal and the aryl and bromide fragments, respectively, leading to a higher oxidation state for the metal. Mechanistic studies of nickel-catalyzed arylations have proposed catalytic cycles involving the oxidative addition of an aryl iodide to a Ni(II) center to form a high-valent Ni(IV) complex, which then undergoes reductive elimination to form the C-C bond. bath.ac.uk A similar pathway is plausible for aryl bromides like this compound.
The cleavage of C-Br bonds can also occur through radical mechanisms. Studies on the reaction of bromoalkanes with phosphorus-based biradicals show that the C-Br bond is cleaved in a stepwise, nonconcerted process, resulting in the addition of the bromine atom to one phosphorus atom and the alkyl group to the other. researchgate.net
Furthermore, insights into C-Br bond activation can be gleaned from mechanistic studies of electrophilic aromatic bromination. For example, the bromination of activated arenes with a system of bis(trifluoroacetoxy)iodobenzene and trimethylsilyl (B98337) bromide is proposed to proceed through an in situ-formed dibromo(phenyl)-λ³-iodane (PhIBr₂) intermediate. sci-hub.secsic.es Density Functional Theory (DFT) calculations on a model system suggest a stepwise mechanism involving the formation of a C-Br bond, followed by a dyotropic reaction that re-establishes aromaticity. sci-hub.secsic.es Understanding the energetics and intermediates of C-Br bond formation provides a thermodynamic and mechanistic basis for considering the reverse process of bond cleavage.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-Bromo-1,3,4-trimethylbenzene in solution. The asymmetry of the molecule leads to a unique set of signals for each proton and carbon atom, allowing for its differentiation from more symmetric isomers.
The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic proton and the three methyl groups. Due to the molecule's asymmetry, the three methyl groups are chemically non-equivalent and should, in principle, produce three separate singlets. The single aromatic proton would also appear as a singlet, as it has no adjacent protons to couple with.
The predicted chemical shifts (δ) are based on the electronic effects of the substituents. The electron-withdrawing bromine atom will deshield nearby protons, shifting their signals downfield, while the electron-donating methyl groups will have a shielding effect.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Notes |
| -CH₃ | ~2.2-2.4 | Singlet | 3H | Three distinct singlets are expected for the non-equivalent methyl groups. |
| -CH₃ | ~2.2-2.4 | Singlet | 3H | Their exact positions depend on proximity to the bromine atom. |
| -CH₃ | ~2.2-2.4 | Singlet | 3H | |
| Ar-H | ~7.1-7.3 | Singlet | 1H | The single aromatic proton at position 5 or 6. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Notes |
| Ar-C (unsubstituted) | ~130-133 | The single CH carbon in the aromatic ring. |
| Ar-C-Br | ~120-125 | Carbon directly attached to the bromine atom. |
| Ar-C-CH₃ | ~135-140 | Three distinct signals for carbons bearing methyl groups. |
| Ar-C (quaternary) | ~135-140 | One signal for the carbon at position 1. |
| -CH₃ | ~20-24 | Three distinct signals for the three methyl carbons. |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, it would primarily confirm the absence of coupling for the aromatic and methyl protons, as they all appear as singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively link the signal of the aromatic proton to its corresponding aromatic carbon and the protons of each methyl group to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key technique for assembling the structure. For instance, correlations would be expected from the methyl protons to the adjacent quaternary and other substituted carbons on the ring, confirming their positions relative to each other and to the bromine atom.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A crucial feature would be the presence of an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
The molecular weight of this compound (C₉H₁₁Br) is 199.09 g/mol . sigmaaldrich.com The mass spectrum would therefore show ion peaks at m/z ≈ 198 and m/z ≈ 200.
Common fragmentation patterns would involve the loss of the bromine atom or a methyl group:
[M-Br]⁺: Loss of the bromine radical would result in a significant peak at m/z ≈ 119.
[M-CH₃]⁺: Loss of a methyl radical would lead to a peak at m/z ≈ 183/185, which could subsequently lose a bromine atom to give a fragment at m/z ≈ 104.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Fragmentation Pathway |
| 198/200 | [C₉H₁₁Br]⁺ | Molecular Ion (M⁺) |
| 183/185 | [C₈H₈Br]⁺ | [M - CH₃]⁺ |
| 119 | [C₉H₁₁]⁺ | [M - Br]⁺ |
| 104 | [C₈H₈]⁺ | [M - CH₃ - Br]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the electron density of a compound in its solid, crystalline state. This technique would yield precise bond lengths, bond angles, and details about the intermolecular interactions that govern the crystal packing. However, there are no publicly available crystal structures for this compound in crystallographic databases.
Should a structural determination be undertaken, it would involve a standard set of methodologies. First, a high-quality single crystal of the compound would need to be grown, typically through slow evaporation of a suitable solvent. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays.
The resulting diffraction pattern, consisting of thousands of reflection intensities, is collected. The phase problem is then solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map allows for the placement of atoms, and the structural model is subsequently refined against the experimental data to yield the final, highly accurate molecular structure. This would provide unequivocal proof of the 2, 3, and 4 positions of the bromo and methyl substituents on the benzene (B151609) ring.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Halogen Bonding)
While a specific crystal structure determination for this compound is not available in publicly accessible crystallographic databases, the nature of its intermolecular interactions and crystal packing can be inferred from studies of closely related brominated aromatic compounds. The solid-state architecture of such molecules is governed by a combination of weak non-covalent interactions.
Intermolecular Interactions: The crystal packing is expected to be stabilized by a network of van der Waals forces, weak C–H···Br hydrogen bonds, and potentially halogen bonds. In brominated organic compounds, the bromine atom can act as a hydrogen bond acceptor, forming interactions with hydrogen atoms from the methyl groups or the aromatic ring of neighboring molecules.
Halogen Bonding: A significant interaction in the crystals of bromo-aromatic compounds is the halogen bond, where the bromine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. nist.gov These can include Br···Br contacts or Br···π interactions, where the bromine atom of one molecule is attracted to the electron-rich π-system of an adjacent benzene ring. nist.govrsc.org Studies on other brominated benzene derivatives show that Br···Br contacts, along with C-H···Br hydrogen bonds, often dominate the packing motifs. In some structures, these interactions can form distinct patterns, such as layers or chains.
Hirshfeld Surface Analysis: To visualize and quantify these intermolecular contacts, Hirshfeld surface analysis is a powerful computational tool. This method maps the electron distribution of a molecule within a crystal to identify the regions of close contact with its neighbors. A Hirshfeld surface analysis for a compound like this compound would typically involve generating a 3D surface mapped with properties like dnorm (normalized contact distance) to highlight regions of significant intermolecular interaction.
A hypothetical breakdown of intermolecular contacts for this compound, based on related structures, is presented below.
Table 1: Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis This table is a hypothetical representation based on data from analogous compounds.
| Contact Type | Predicted Contribution (%) | Description |
| H···H | ~60% | Interactions between hydrogen atoms on methyl groups and the aromatic ring. |
| C···H / H···C | ~15-20% | Contacts between carbon atoms of the benzene ring and hydrogen atoms of adjacent molecules. |
| Br···H / H···Br | ~10-15% | Weak hydrogen bonds involving the bromine atom as an acceptor. unige.ch |
| Br···Br | Variable | Halogen bonding interactions that can significantly influence packing. nist.gov |
| Br···π | Variable | Halogen bonding between a bromine atom and the aromatic ring of a neighboring molecule. rsc.org |
Polymorphism and Crystallization Phenomena
Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, have the same chemical composition but differ in the arrangement and/or conformation of the molecules in the crystal lattice. This can lead to significant differences in physicochemical properties such as melting point, solubility, and stability.
Currently, there are no specific studies reported in the scientific literature detailing the existence of polymorphs for this compound. The crystallization behavior of a compound is influenced by various factors including the solvent used, temperature, and rate of cooling. It is plausible that under different crystallization conditions, this compound could exhibit polymorphism, a phenomenon seen in other substituted bromobenzenes. weizmann.ac.il
For instance, studies on other bromine-substituted organic molecules have revealed the existence of polymorphs where the key difference lies in the nature of the intermolecular interactions. rsc.org One polymorph might be stabilized by a network of C-H···π interactions, while another might feature prominent halogen bonds (e.g., Br···π), leading to different packing arrangements and, consequently, different physical properties. rsc.org The discovery and characterization of potential polymorphs of this compound would require systematic screening of crystallization conditions and analysis of the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
The analysis of related molecules, such as 1,3-dibromo-2,4,6-trimethylbenzene and other 1,2,4-trisubstituted benzenes, provides a strong basis for assigning the expected spectral bands. researchgate.netnist.gov Computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental data to achieve a precise assignment of vibrational modes. researchgate.net
The key vibrational modes expected for this compound are summarized in the table below.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected wavenumber ranges based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the three methyl (-CH₃) groups. |
| Aromatic C=C Stretch | 1620 - 1450 | Skeletal vibrations of the benzene ring, often appearing as a series of bands. |
| Methyl C-H Bending | 1470 - 1440 | Asymmetric bending (scissoring) modes of the methyl groups. |
| Methyl C-H Bending | 1390 - 1370 | Symmetric bending (umbrella) modes of the methyl groups. |
| In-plane C-H Bending | 1300 - 1000 | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |
| Out-of-plane C-H Bending | 900 - 675 | Bending vibrations of aromatic C-H bonds out of the plane of the ring. The pattern is characteristic of the 1,2,4-substitution. nist.gov |
| C-Br Stretch | 650 - 550 | Stretching vibration of the carbon-bromine bond. This is often a strong band in the Raman spectrum. |
The IR spectrum would likely be dominated by polar vibrations such as the C-H bending modes, while the Raman spectrum would clearly show the symmetric aromatic ring breathing modes and the C-Br stretch. A complete analysis would involve comparing the experimental IR and Raman spectra to confirm the presence of these characteristic functional groups and the specific substitution pattern on the benzene ring.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the properties of organic molecules. DFT calculations for brominated aromatic compounds have demonstrated high accuracy in reproducing experimental data. researchgate.net For instance, studies on related molecules like 1,3-dibromo-2,4,6-trimethylbenzene show that molecular geometries computed at the MPW1PW91/LANL2DZ level have deviations of less than 0.01 Å for bond lengths and 0.2° for bond angles when compared to neutron diffraction data. researchgate.net
Geometry optimization is a fundamental DFT procedure that determines the lowest energy arrangement of atoms in a molecule. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT calculations for structurally similar aromatic compounds. Actual values may vary based on the specific level of theory and basis set used.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Length | C-C (ring-methyl) | ~1.51 Å |
| Bond Length | C-H (methyl) | ~1.10 Å |
| Bond Angle | C-C-Br | ~121° |
| Bond Angle | C-C-C (aromatic) | ~120° |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. numberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.comuleth.ca The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com In bromo-aromatic compounds, the LUMO is often localized around the C-Br bond, highlighting this area as a potential site for nucleophilic attack. DFT calculations provide precise values for these orbital energies and their spatial distributions.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical, based on typical DFT results for similar brominated aromatic molecules.
| Parameter | Predicted Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | -8.9 | Electron-donating capability |
| LUMO Energy | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 7.4 | Kinetic stability and chemical reactivity |
DFT calculations can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and verification.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov Comparing these predicted shifts with experimental data helps confirm peak assignments and molecular structure. mdpi.com For complex molecules, this computational approach is a powerful tool to resolve ambiguity in experimental spectra. acs.org
IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C-C ring vibrations, or C-Br stretching. researchgate.net The resulting theoretical IR spectrum can be compared with experimental FT-IR data to assign observed absorption bands to their corresponding molecular motions. researchgate.netresearchgate.net
Table 3: Predicted Spectroscopic Data for this compound Note: These are representative values based on DFT calculations for bromo-trimethylbenzene isomers and related structures.
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~7.1 ppm | Aromatic Protons (2H) |
| Chemical Shift (δ) | ~2.3 ppm | Methyl Protons (9H) | |
| Predicted in CDCl₃ solvent model | |||
| IR | Vibrational Frequency | ~3000-3100 cm⁻¹ | Aromatic C-H Stretch |
| Vibrational Frequency | ~2850-2960 cm⁻¹ | Methyl C-H Stretch | |
| Vibrational Frequency | ~1400-1600 cm⁻¹ | Aromatic C=C Stretch | |
| Vibrational Frequency | ~550-650 cm⁻¹ | C-Br Stretch |
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations identify static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. bohrium.com For this compound, MD simulations can be used to explore its conformational landscape by modeling the movements of its atoms at a given temperature. This is particularly useful for studying the rotational dynamics of the methyl groups and the flexibility of the molecule as a whole. researchgate.net By simulating the system over nanoseconds, MD can reveal the preferred conformations in solution and the transitions between them, offering a more complete picture of the molecule's behavior than static calculations alone. bohrium.com
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational descriptors with its chemical reactivity. acs.org For aromatic compounds, QSRR models can predict reaction rates for processes like electrophilic substitution based on calculated parameters. acs.orgnsf.gov For this compound, a QSRR study could involve calculating a range of descriptors (e.g., atomic charges, electrostatic potentials, orbital energies) and correlating them with experimentally determined reaction rates for reactions like nitration or further bromination. Such models are valuable in synthetic chemistry for predicting the reactivity of new or unstudied compounds. acs.org
Investigation of Halogen Bonding and Aromatic Interactions
The bromine atom in this compound can participate in a highly directional, non-covalent interaction known as a halogen bond. mdpi.com In this interaction, the region of positive electrostatic potential on the bromine atom (the σ-hole) is attracted to a nucleophile or electron donor. rsc.org DFT calculations are used to investigate the strength and geometry of these bonds, which play a crucial role in crystal engineering and supramolecular chemistry. scholaris.ca
Furthermore, the electron-rich π-system of the trimethylbenzene ring can engage in aromatic interactions (e.g., π-π stacking or C-H/π interactions) with other molecules. researchgate.net Computational studies can quantify the energies of these interactions and determine the preferred geometries for molecular self-assembly. researchgate.netrsc.org For this compound, theoretical investigations would explore how the interplay between halogen bonding and aromatic interactions dictates its packing in the solid state and its recognition of other molecules in solution. rsc.orgscispace.com
Table 4: Typical Characteristics of Halogen and Aromatic Interactions Investigated via DFT Note: Data is generalized from studies on bromo-aromatic systems.
| Interaction Type | Key Feature | Typical Energy (kJ/mol) | Geometric Characteristic |
|---|---|---|---|
| Halogen Bond (C-Br···Nu) | σ-hole on Bromine | -5 to -30 | Linear C-Br···Nu angle (~180°) mdpi.com |
| π-π Stacking | Aromatic Ring Overlap | -5 to -50 | Parallel or T-shaped ring orientation researchgate.net |
| C-H/π Interaction | C-H bond pointing to ring | -2 to -10 | H atom directed towards π-face |
Based on a comprehensive search for computational and theoretical chemistry investigations focusing on this compound, it has been determined that there is a significant lack of specific published research, detailed findings, and data tables for this particular compound. The available literature predominantly discusses more common isomers, such as 2-Bromo-1,3,5-trimethylbenzene, or provides general principles of aromatic reactivity without focusing on the specific steric and electronic effects inherent to the 1,3,4-trimethyl substitution pattern in conjunction with a bromine atom.
As the user instructions strictly require the article to be structured around the provided outline with detailed, informative, and scientifically accurate content, and to include data tables based on research findings, the absence of specific data for "this compound" prevents the generation of the requested content for the following section:
Computational and Theoretical Chemistry Investigations6.5. Steric and Electronic Effects of Methyl Substituents on Aromatic Reactivity
Therefore, this request cannot be fulfilled as specified. Generating content for this section without supporting scientific literature and data would require speculation and would not meet the required standards of accuracy and authoritativeness.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Precursor in Fine Chemical Synthesis
The primary application of 2-bromo-1,3,4-trimethylbenzene in fine chemical synthesis lies in its role as an aryl halide substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromo group allows this compound to readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
Key reactions where this compound serves as a crucial precursor include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond, yielding substituted biaryl compounds. wikipedia.orglibretexts.org This method is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its mild conditions and tolerance of various functional groups. nih.gov
Sonogashira Coupling: This involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper(I), to produce arylalkynes. wikipedia.orglibretexts.org These products are important intermediates for creating conjugated systems and are found in many advanced materials and natural products. The reaction is typically performed under mild, basic conditions. organic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a powerful tool for synthesizing anilines and their derivatives, which are prevalent in medicinal chemistry and materials science.
Heck Coupling: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene, providing a direct route to stilbene-like structures and other vinyl-aromatic systems.
The trimethylphenyl moiety transferred in these reactions imparts specific solubility, steric hindrance, and electronic characteristics to the final product, which can be tailored for specific applications.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | Substituted Biaryl |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Amine Base | C(sp²)-C(sp) | Arylalkyne |
| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst + Ligand + Base | C(sp²)-N | Arylamine |
| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | C(sp²)-C(sp²) | Substituted Alkene |
Building Block for Supramolecular Architectures (e.g., Cages, Coordination Polymers)
While not a direct component, this compound is a valuable starting material for creating tailored building blocks for supramolecular chemistry. The synthesis of complex architectures like molecular cages and coordination polymers requires monomers with specific geometries and coordinating functional groups.
The synthetic utility of this compound in this context involves its transformation into a functionalized molecule that can act as a ligand or a structural node. For instance:
The bromo group can be converted to a boronic acid via lithium-halogen exchange followed by reaction with a trialkyl borate. This boronic acid can then be used in condensation reactions to form boronate ester cages.
Through Suzuki coupling with brominated pyridines, the trimethylphenyl unit can be attached to nitrogen-containing heterocycles, which are excellent ligands for metal-coordination-driven self-assembly of cages and polymers.
Palladium-catalyzed carbonylation or carboxylation can convert the bromo- group into an ester or carboxylic acid, respectively. These functional groups can then coordinate with metal ions or form hydrogen bonds to direct the assembly of supramolecular structures.
The 2,3,5-trimethylphenyl group itself provides a rigid, bulky panel that can influence the shape, size, and internal volume of the resulting supramolecular cavity, potentially leading to materials with specific host-guest binding properties.
Role in the Development of Ligands for Organometallic Catalysis
The performance of organometallic catalysts is critically dependent on the steric and electronic properties of their supporting ligands. This compound serves as a precursor for various ligands where the 2,3,5-trimethylphenyl substituent can be used to fine-tune a catalyst's activity and selectivity.
Phosphine (B1218219) Ligands: Tertiary phosphines are a cornerstone of catalysis. The 2,3,5-trimethylphenyl group can be introduced by reacting the Grignard reagent derived from this compound with halophosphines like phosphorus trichloride (B1173362) (PCl₃) or by palladium-catalyzed coupling with secondary phosphines. nih.govorganic-chemistry.org The resulting phosphine ligand would possess a unique steric profile compared to more common arylphosphines (e.g., triphenylphosphine (B44618) or ligands based on the mesityl (2,4,6-trimethylphenyl) group).
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful ligands for a variety of catalysts, including those used in olefin metathesis. The synthesis of NHC ligands often starts from an aniline (B41778) derivative. While not a direct precursor, this compound can be converted to 2,3,5-trimethylaniline, which can then be used to construct NHC ligands. The asymmetric substitution pattern of the 2,3,5-trimethylphenyl group would offer a different steric environment around the metal center compared to the highly symmetric mesityl group found in common NHC ligands like IMes and SIMes. wikipedia.orgwikipedia.org
Other Ligands: Research has demonstrated the synthesis of ligands such as O,O'-Bis(2,3,5-trimethylphenyl)dithiophosphates, which are prepared from the corresponding trimethylphenol. researchgate.net This highlights the use of the 2,3,5-trimethylphenyl scaffold in creating ligands with diverse coordinating atoms.
| Ligand Class | Synthetic Precursor from this compound | Key Synthetic Step | Potential Impact of 2,3,5-Trimethylphenyl Group |
| Tertiary Phosphine | 2,3,5-Trimethylphenylmagnesium bromide | Grignard reaction with PCl₃ | Unique steric bulk and electron-donating properties. |
| N-Heterocyclic Carbene (NHC) | 2,3,5-Trimethylaniline | Condensation with glyoxal/formaldehyde | Asymmetric steric environment, influencing catalyst selectivity. |
| Dithiophosphate | 2,3,5-Trimethylphenol | Reaction with P₂S₅ | Modulates electronic properties and solubility of metal complexes. |
Precursor for Functional Organic Materials (e.g., Microporous Organic Polymers)
Microporous organic polymers (MOPs) are a class of materials characterized by high surface areas and permanent porosity, making them promising candidates for gas storage, separation, and catalysis. rsc.orgrsc.org The synthesis of these materials often relies on the polymerization of rigid aromatic monomers to create a cross-linked network that cannot pack efficiently in space.
This compound is an ideal candidate as a monomer or cross-linker for MOPs. Through reactions like palladium-catalyzed Suzuki coupling polymerization with multi-topic boronic acids, it can be incorporated into rigid, three-dimensional polymer networks. The contorted shape that would result from linking through the bromine position, combined with the rigidity of the aromatic ring, would frustrate chain packing and generate intrinsic microporosity. The resulting polymers would benefit from the thermal stability conferred by the aromatic backbone and the hydrophobicity of the methyl groups. Such materials are being explored for applications like hydrogen storage and carbon dioxide capture. researchgate.net
Intermediate in the Synthesis of Complex Polycyclic Aromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors. The synthesis of large, well-defined PAHs often involves the annulation (ring-fusing) of smaller aromatic precursors.
This compound is a valuable intermediate in these synthetic strategies:
Aryne-Mediated Cyclotrimerization: The bromo-substituent can be used to generate a highly reactive aryne intermediate. For example, treatment of a corresponding boronic ester derivative with a strong base can lead to the formation of a trimethylbenzyne. In the presence of a palladium catalyst, these arynes can undergo [2+2+2] cyclotrimerization to form complex, symmetrically substituted triphenylenes. acs.org The methyl groups on the final PAH core enhance solubility and influence the solid-state packing, which are critical properties for materials applications.
Palladium-Catalyzed Annulation: Modern synthetic methods allow for the construction of PAHs through palladium-catalyzed C-H activation and annulation of bromoaromatics. rsc.org In such a process, this compound could be coupled with another aromatic system, followed by an intramolecular C-H activation step to form a new fused ring, thereby extending the π-conjugated system. This provides a step-wise and controlled method for building complex polycyclic structures. nih.gov
Derivative Chemistry and Further Functionalization of 2 Bromo 1,3,4 Trimethylbenzene
Alkylation and Acylation of the Aromatic Ring
The introduction of new alkyl or acyl groups onto the aromatic ring of 2-Bromo-1,3,4-trimethylbenzene is typically achieved through Friedel-Crafts reactions. wikipedia.orgmt.com These reactions are a form of electrophilic aromatic substitution where the outcome is governed by the directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org
In this compound, the substituents are one bromine atom and three methyl groups.
Methyl groups (-CH₃): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. savemyexams.com
Bromo group (-Br): This is a deactivating, yet ortho, para-directing group. philadelphia.edu.jo While it slows down the rate of reaction compared to benzene, it directs incoming groups to the positions ortho and para to the bromine atom.
The combined influence of these groups determines the regioselectivity of alkylation and acylation. The three methyl groups strongly activate the ring, while the bromine atom deactivates it. The positions open for substitution are C5 and C6. The directing effects of the existing substituents on an incoming electrophile (E⁺) are as follows:
The methyl group at C1 directs to positions C2 (blocked) and C6.
The methyl group at C3 directs to positions C2 (blocked) and C4 (blocked).
The methyl group at C4 directs to positions C3 (blocked) and C5.
The bromo group at C2 directs to positions C1 (blocked) and C6.
Considering these reinforcing and opposing effects, the most likely positions for electrophilic attack are C5 and C6. libretexts.org The C6 position is sterically less hindered and is activated by the C1-methyl group and directed by the C2-bromo group. The C5 position is activated by the C4-methyl group. Therefore, a mixture of products is possible, with the precise ratio depending on the specific reagents and reaction conditions. Friedel-Crafts alkylation carries the risk of polyalkylation because the newly added alkyl group further activates the ring. organic-chemistry.org Friedel-Crafts acylation, however, does not suffer from this drawback as the resulting acyl group is deactivating. lscollege.ac.in
Table 1: Directing Effects of Substituents in this compound
| Substituent | Position | Type | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|---|
| -CH₃ | C1 | Activating | Ortho, Para | C2 (blocked), C6 |
| -Br | C2 | Deactivating | Ortho, Para | C1 (blocked), C6 |
| -CH₃ | C3 | Activating | Ortho, Para | C2 (blocked), C4 (blocked) |
| -CH₃ | C4 | Activating | Ortho, Para | C3 (blocked), C5 |
Transformation of the Bromo-Substituent to Other Functional Groups
The bromo-substituent on this compound is a key functional handle for introducing a variety of other groups through cross-coupling reactions or by forming organometallic reagents.
Grignard Reagent Formation: Aryl bromides react with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form organomagnesium halides, known as Grignard reagents. libretexts.orgleah4sci.com This reaction converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon. wisc.edu For instance, the related compound 2-bromo-1,3,5-trimethylbenzene is used to prepare the corresponding Grignard reagent, 2,4,6-trimethylphenylmagnesium bromide. researchgate.net The resulting Grignard reagent of this compound can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds. wisc.edu
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. libretexts.orgnumberanalytics.com The bromo substituent of this compound can be coupled with various aryl or vinyl boronic acids or esters. libretexts.org For example, sterically hindered substrates like 2-bromo-1,3,5-trimethylbenzene have been successfully coupled with alkylboronic acids using specialized palladium-phosphine catalysts. rsc.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org The reaction is highly versatile, allowing for the coupling of aryl bromides with a broad range of primary and secondary amines. organic-chemistry.orgnih.gov The general mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the arylamine product. libretexts.org This method provides a direct route to synthesize N-aryl amines from this compound.
Table 2: Key Transformations of the Bromo-Substituent
| Reaction | Reagents | Product Type | Reference |
|---|---|---|---|
| Grignard Formation | Mg, Et₂O or THF | Arylmagnesium bromide (Grignard Reagent) | researchgate.net |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Biaryl or Aryl-alkene | libretexts.orgrsc.org |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | Arylamine | libretexts.orgorganic-chemistry.org |
Synthesis and Reactivity of Polybrominated Trimethylbenzene Derivatives
Further bromination of this compound leads to the formation of polybrominated derivatives. This electrophilic aromatic substitution is directed by the existing substituents. The synthesis of compounds like 2,4-dibromo-1,3,5-trimethylbenzene (B1662037) is typically achieved through the direct bromination of 1,3,5-trimethylbenzene (mesitylene) with bromine (Br₂) and a Lewis acid catalyst like FeBr₃.
In the case of this compound, the three activating methyl groups and the ortho, para-directing bromo group will control the position of the next bromine atom. The most probable sites for further bromination are the C5 and C6 positions. For instance, the bromination of 1,2,3-trimethylbenzene (B126466) can initially yield dibromo and tribromo derivatives, which under certain catalytic conditions (e.g., using GaCl₃), can be converted back to monobromoarenes. arkat-usa.org This indicates that the degree of bromination can be controlled. The resulting polybrominated trimethylbenzenes are themselves useful synthetic intermediates, where the bromine atoms can be subsequently replaced by other functional groups. cymitquimica.com
Benzylic Functionalization of the Methyl Groups (e.g., Bromomethylation)
The methyl groups of this compound can undergo free-radical substitution at the benzylic position. libretexts.org Benzylic bromination is a common transformation, selectively replacing a hydrogen atom on the methyl group with a bromine atom. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide. chadsprep.commasterorganicchemistry.com
The use of NBS is advantageous because it provides a low, steady concentration of elemental bromine (Br₂), which favors the radical substitution pathway over electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.com The reaction proceeds via a radical chain mechanism involving the formation of a resonance-stabilized benzylic radical. libretexts.org Depending on the stoichiometry of NBS used, mono-, di-, or even tri-bromination of the methyl groups can be achieved. oup.com For example, the reaction of mesitylene (B46885) with HBr and paraformaldehyde can produce 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene. rsc.org These resulting bromomethyl derivatives, such as 2-(bromomethyl)-1,3,5-trimethylbenzene, are highly reactive alkylating agents, useful for introducing the trimethylbenzyl group into other molecules via nucleophilic substitution reactions. nih.govrsc.org
Table 3: Reagents for Benzylic Bromination
| Reagent | Role | Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine source | CCl₄ or other inert solvent | chadsprep.commasterorganicchemistry.com |
| AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide | Radical Initiator | Heat | chadsprep.com |
| Light (hν) | Radical Initiator | Photochemical reaction | oup.com |
Introduction of Electron-Withdrawing Groups and Their Impact on Reactivity (e.g., Nitro-substituted derivatives)
Electron-withdrawing groups, such as the nitro group (-NO₂), can be introduced onto the aromatic ring of this compound via electrophilic aromatic substitution. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org
The position of nitration is determined by the directing effects of the existing bromo and methyl substituents. As previously discussed, the methyl groups are ortho, para-directing activators, while the bromo group is an ortho, para-directing deactivator. savemyexams.comphiladelphia.edu.jo The synergistic directing effects would favor nitration at positions C5 and C6. The existence of compounds like 2-Bromo-4-nitro-1,3,5-trimethylbenzene demonstrates the feasibility of such reactions.
The introduction of a strong electron-withdrawing group like -NO₂ has a significant impact on the reactivity of the molecule:
Deactivation of the Ring: The nitro group strongly deactivates the aromatic ring towards further electrophilic substitution reactions. matanginicollege.ac.in
Increased Electrophilicity: The presence of the nitro group increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SₙAr). echemi.com In a nitro-substituted derivative of this compound, the bromo-substituent could potentially be displaced by a strong nucleophile, particularly if the nitro group is positioned ortho or para to it, as this allows for the stabilization of the negatively charged Meisenheimer complex intermediate. echemi.com
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient methods for the synthesis of 2-Bromo-1,3,4-trimethylbenzene and its derivatives is a key area of future research. Current synthetic strategies often rely on traditional bromination methods that can generate hazardous byproducts. Future approaches will likely focus on:
Green Chemistry Principles: The application of green chemistry principles, such as the use of safer solvents, renewable starting materials, and catalytic processes, will be crucial. For instance, exploring alternatives to potentially toxic alkylating agents by utilizing benign starting materials like alcohols is a promising direction. cardiff.ac.uk The goal is to develop highly atom-economic processes that minimize waste. cardiff.ac.uk
Electrochemical Methods: Organic electrosynthesis presents a green alternative for generating functionalized aromatic compounds. academie-sciences.fr Anodic coupling and other electrochemical techniques could offer novel routes to polysubstituted benzenes with high selectivity and reduced environmental impact. academie-sciences.fr
Photoredox Catalysis: Emerging techniques like photoredox catalysis, which utilize visible light to drive chemical reactions, offer a powerful tool for developing new synthetic methodologies. These methods could provide milder and more selective pathways for the synthesis of complex aromatic structures.
Development of Highly Regioselective Bromination Methodologies
Achieving precise control over the position of bromination on an aromatic ring, known as regioselectivity, remains a significant challenge in organic synthesis. For polysubstituted benzenes like 1,2,4-trimethylbenzene (B165218), the directing effects of multiple substituents can lead to mixtures of products. pearson.com Future research will aim to develop more sophisticated and reliable methods for regioselective bromination.
Key areas of investigation include:
Catalyst Design: The design of novel catalysts that can direct the brominating agent to a specific position on the aromatic ring is a primary focus. This could involve the use of transition metal catalysts or organocatalysts that can selectively activate a particular C-H bond. rsc.orgnih.gov
Halogen Bonding: Recent studies have shown that halogen bonding interactions can enhance the reactivity and influence the regioselectivity of aromatic bromination. acs.org Further exploration of lactic acid derivatives and other halogen bond acceptors could lead to the development of highly efficient and selective bromination protocols. acs.org
Hypervalent Iodine Reagents: The use of hypervalent iodine reagents in combination with a bromine source has shown promise for achieving high para-selectivity in the bromination of monosubstituted arenes. csic.essci-hub.se Further development of these reagents could provide a general and efficient method for the regioselective synthesis of bromoarenes. csic.essci-hub.se
| Methodology | Key Features | Potential Advantages |
| Catalyst-Controlled Bromination | Utilizes specifically designed catalysts to direct bromination. | High regioselectivity, potential for asymmetric synthesis. |
| Halogen Bonding Catalysis | Employs additives that form halogen bonds with the brominating agent. | Enhanced reactivity, improved regioselectivity under mild conditions. acs.org |
| Hypervalent Iodine Reagents | Uses reagents like PIFA in conjunction with a bromine source. | Excellent para-selectivity for certain substrates. csic.essci-hub.se |
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. For the synthesis of this compound and other polysubstituted aromatics, computational modeling can provide valuable insights into reaction mechanisms and regioselectivity.
Future research in this area will likely involve:
Predictive Models for Regioselectivity: The development of more accurate and reliable computational models to predict the site of electrophilic aromatic substitution is a key goal. rsc.org Methods like the RegioSQM, which calculates proton affinities, have shown considerable success in predicting the regioselectivity of halogenation reactions. rsc.org
Mechanism Elucidation: Density Functional Theory (DFT) calculations and other computational methods can be used to elucidate the detailed mechanisms of bromination reactions. csic.esconfex.com This understanding can guide the design of new catalysts and reaction conditions to achieve desired outcomes.
Structure-Reactivity Relationship Studies: Computational models can help to systematically evaluate the influence of aromatic compound structure on reaction rates and selectivity. rsc.orgnsf.gov This knowledge is crucial for designing efficient synthetic routes to complex molecules.
Integration into Emerging Fields of Materials Science and Chemical Engineering
The unique structural and electronic properties of this compound and related compounds make them attractive building blocks for the development of new materials. Future research will explore their integration into various emerging fields.
Potential applications include:
Organic Electronics: Polysubstituted arenes are core structural frameworks in many organic electronic materials. nih.gov The specific substitution pattern of this compound could be exploited to tune the electronic properties of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Polymers and Resins: This compound can serve as a monomer or a precursor for the synthesis of novel polymers and resins with tailored properties.
Functional Materials: The bromine atom in this compound provides a handle for further functionalization, allowing for the creation of a wide range of functional materials. For example, it can be used in cross-coupling reactions to introduce other functional groups. colab.ws
Challenges and Opportunities in the Synthesis of Complex Polysubstituted Aromatics
The synthesis of complex, highly substituted aromatic compounds remains a significant challenge in organic chemistry. rsc.orgconfex.comgoogle.com Traditional methods often involve lengthy and inefficient multi-step sequences. google.com
Key challenges and opportunities include:
Developing Efficient Synthetic Strategies: There is a pressing need for more efficient and versatile methods for the construction of polysubstituted benzenes. nih.gov This includes the development of novel benzannulation reactions and direct C-H functionalization strategies. rsc.orgnih.gov
Overcoming Steric Hindrance: The presence of multiple substituents on an aromatic ring can lead to significant steric hindrance, which can impede further functionalization. pearson.com Developing methods to overcome these steric constraints is a major hurdle.
Controlling Substitution Patterns: Achieving precise control over the substitution pattern on a benzene (B151609) ring is often difficult. rsc.orgnih.gov The development of new directing groups and catalytic systems that allow for the selective introduction of functional groups at specific positions is a key area of opportunity.
The ongoing research into this compound and the broader class of polysubstituted aromatics will undoubtedly lead to significant advancements in our ability to design and synthesize complex molecules with novel properties and functions, impacting a wide range of scientific and technological fields.
Q & A
Q. What is the standard synthetic route for 2-Bromo-1,3,5-trimethylbenzene in laboratory settings?
The compound is synthesized via electrophilic bromination of mesitylene (1,3,5-trimethylbenzene). Brominating agents such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) are typically used. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize di-substitution or ring degradation. Purification is achieved through fractional distillation or column chromatography due to its liquid state at room temperature .
Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁Br | |
| Boiling Point | 225°C | |
| Density (25°C) | 1.301 g/mL |
Q. What analytical techniques are recommended for characterizing 2-Bromo-1,3,5-trimethylbenzene?
Q. How should researchers handle and store this compound safely?
Use in a fume hood due to volatility (flash point: 96°C). Store in amber glass containers under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture, as hydrolysis may generate HBr .
Advanced Research Questions
Q. How can regioselectivity challenges during mesitylene bromination be addressed?
Regioselectivity for the 2-position is influenced by steric and electronic factors. Strategies include:
Q. What computational methods validate the electronic effects directing bromination to the 2-position?
Density Functional Theory (DFT) studies reveal that methyl groups at 1,3,5-positions create a steric environment that destabilizes transition states for para-substitution. Additionally, hyperconjugation from methyl groups enhances electron density at the 2-position, favoring electrophilic attack .
Q. How can contradictions in reported melting points (-1°C vs. 2–226°C) be resolved?
Discrepancies arise from impurities (e.g., residual solvents or di-brominated byproducts) and measurement techniques. Differential Scanning Calorimetry (DSC) under controlled conditions is recommended. NIST-standardized methods (e.g., TRC data protocols) emphasize calibration with high-purity samples .
Q. What are the applications of 2-Bromo-1,3,5-trimethylbenzene in cross-coupling reactions?
The compound serves as an aryl halide precursor in Suzuki-Miyaura couplings. Its steric profile facilitates reactions with bulky boronic acids, making it valuable in synthesizing poly-substituted biaryl structures for pharmaceutical intermediates .
Example Reaction :
2-Bromo-1,3,5-trimethylbenzene + ArB(OH)₂ → 1,3,5-Trimethyl-2-arylbenzene
Q. What are the challenges in scaling up its synthesis for multigram quantities?
Key issues include:
- Exothermicity control : Use jacketed reactors with cooling systems.
- Byproduct management : Optimize bromine stoichiometry to <1.1 equivalents.
- Distillation hazards : High boiling point (225°C) necessitates vacuum distillation to prevent thermal decomposition .
Data Contradiction Analysis
Q. Why do some sources report conflicting solubility data for this compound?
Discrepancies arise from solvent polarity and temperature variations. While it is insoluble in water, solubility in organic solvents (e.g., ethanol, DCM) depends on purity. Reproducible data require standardized testing per OECD 105 guidelines .
Methodological Recommendations
Q. How to optimize reaction yields in derivatives synthesis?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
- Solvent selection : Use toluene or THF for balancing polarity and boiling point.
- In situ monitoring : Employ GC-MS or HPLC to track intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


